Nonacosan-12-one
Description
Properties
IUPAC Name |
nonacosan-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-12-10-8-6-4-2/h3-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPBNBKFLIUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60788791 | |
| Record name | Nonacosan-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60788791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53098-66-1 | |
| Record name | Nonacosan-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60788791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of Nonacosan 12 One
Presence in Plant Cuticular Waxes
Nonacosan-12-one is frequently identified as a component of the cuticular waxes found on the surface of plants. These waxes form a protective barrier against environmental stresses such as desiccation, UV radiation, and pathogen attack.
This compound has been identified in the cuticular waxes of several plant species. For instance, studies on Arabidopsis thaliana have revealed its presence, often alongside other positional isomers of nonacosanone nih.gov. Similarly, Brassica oleracea (cabbage, kale) leaf wax also contains nonacosan-15-one (B1581910) and other related ketones, suggesting that this compound may also be present in these species, though specific identification of the -12-one isomer in B. oleracea is less frequently detailed in the provided literature compared to -15-one nih.gov.
Plant cuticular waxes often contain various positional isomers of long-chain ketones. While nonacosan-15-one and nonacosan-14-one are frequently reported in Arabidopsis thaliana and Brassica species, the specific identification and relative abundance of this compound alongside these isomers can vary nih.gov. Research has indicated that the C29 ketone fraction can comprise multiple isomers, including nonacosan-13-one, -14-one, and -15-one nih.gov. The precise isomeric distribution, including this compound, is crucial as positional isomers can influence the physical properties of the wax, such as its crystallinity and hydrophobicity .
The composition of plant cuticular waxes, including the presence and quantity of this compound, can be influenced by the plant's developmental stage (ontogeny) and environmental conditions frontiersin.org. While specific studies detailing the ontogenetic or environmental variability of this compound are not explicitly detailed in the provided snippets, it is understood that plants adjust wax composition in response to environmental stresses like drought or UV radiation frontiersin.org. This suggests that the levels of this compound could fluctuate based on these factors.
The distribution of cuticular wax components can differ between plant organs. For example, Arabidopsis thaliana stem wax is dominated by C29 alkanes, secondary alcohols, and ketones, with C29 homologues being prominent nih.gov. While a direct comparative analysis of this compound across different organs of a single plant species is not detailed, studies on other plants like Taraxacum officinale show variations in wax composition (e.g., alcohols predominating in leaf wax, while alkanes are more prevalent in fruit beaks) researchgate.net. This implies that this compound's presence could also vary between leaves, stems, and fruits depending on the species.
Identification in Insect Hydrocarbon Profiles
Cuticular hydrocarbons (CHCs) form a protective layer on insects, preventing water loss and playing roles in communication. While alkanes, alkenes, and methyl-branched alkanes are the primary components of insect CHCs, ketones can also be present, though less commonly detailed than in plant waxes nih.govresearchgate.netnih.gov.
Nonacosane (B1205549) (C29 alkane) is frequently identified as a major component in insect cuticular hydrocarbon mixtures across various species nih.govnih.govoup.commdpi.com. While specific studies identifying this compound within insect cuticular hydrocarbon profiles are not explicitly provided in the search results, it is plausible that such ketones, analogous to their presence in plant waxes, could be minor constituents in certain insect species. The complexity of insect CHC profiles, often comprising hundreds of compounds, means that less abundant components like specific ketones might not always be highlighted in general analyses nih.govresearchgate.net.
Detection in Specific Arthropod Species
This compound has been detected in several insect species. Specifically, it is a component of the cuticular hydrocarbons of female Anopheles stephensi mosquitoes ebi.ac.ukwikipedia.orge-kjpt.org. Studies on Anopheles stephensi have shown that the ratio of nonacosane (C29) to hentriacontane (B1218953) (C31) can be used to estimate the age of female mosquitoes, which is crucial for understanding malaria transmission dynamics nih.govoup.comoup.com. Nonacosane has also been reported as a component of the pheromone of Orgyia leucostigma (gypsy moth) ebi.ac.ukwikipedia.orge-kjpt.orghmdb.ca.
Temporal Dynamics in Insect Hydrocarbon Expression
The expression of cuticular hydrocarbons (CHCs) in insects can exhibit temporal dynamics, changing with age, season, or environmental conditions nih.gov. For Anopheles stephensi, the ratio of nonacosane (C29) to hentriacontane (C31) changes significantly over a 15-day period, correlating with the mosquito's age nih.govoup.comoup.com. This temporal variation highlights the dynamic nature of CHC profiles in insects and their potential use as biomarkers for physiological states like age.
Occurrence in Microbial Metabolomes
Microorganisms play a significant role in the cycling of organic compounds, including hydrocarbons. Some bacteria are capable of metabolizing long-chain alkanes, and their metabolic products can include ketones.
Arthrobacter nicotianae KCC B35, a bacterium isolated from oil sediments, has demonstrated the ability to grow on long-chain n-alkanes, including n-nonacosane (C29) dntb.gov.uanlc-bnc.caskemman.isresearchgate.net. When incubated with n-nonacosane, biomass samples of Arthrobacter nicotianae accumulated this compound as a predominant alkane in their hydrocarbon fractions dntb.gov.ua. This indicates that A. nicotianae can utilize nonacosane as a carbon and energy source, and its metabolome would therefore contain derivatives or related compounds.
Environmental Detection and Fluxes
Long-chain ketones, including this compound, are found in various environmental compartments, reflecting both biological production and atmospheric transport.
Long-chain ketones have been detected in atmospheric aerosol particulate matter tandfonline.comacs.org. Analytical methods have been developed to quantify these compounds in PM2.5 aerosols, involving solvent extraction, chromatography, and gas chromatography with mass-selective detection (GC/MSD) or flame ionization detection (GC/FID) tandfonline.com. Nonacosane, a related alkane, has been identified in particulate air samples from rural areas and in emissions from vehicles nih.gov. Studies on atmospheric aerosols have identified various organic compounds, including aliphatic components, alcohols, aldehydes, and ketones, with long-chain ketones being a recognized class of polar organic compounds present in aerosols tandfonline.comacs.org.
Long-chain ketones are recognized as important lipid biomarkers in marine sediments tandfonline.comtamu.eduvliz.bedeepseadrilling.orgresearchgate.net. They are generally found in chain lengths ranging from C19 to C35 within sediments tandfonline.com. These compounds are relatively resistant to post-depositional bacterial breakdown, making them valuable indicators of organic matter origin and diagenetic processes tandfonline.com. Nonacosane, the corresponding alkane, has been found in sediment samples, with concentrations reported in sediments from the Shinano River in Japan nih.gov. Studies on marine sediments have identified long-chain ketones, including unsaturated variants, which are often attributed to origins from prymnesiophycean algae tandfonline.comtamu.edu.
Biosynthetic Pathways of Nonacosan 12 One
Enzymatic Pathways Leading to Ketone Formation
The formation of Nonacosan-12-one is part of the broader alkane-forming pathway in cuticular wax biosynthesis. nih.govubc.ca This pathway begins with the synthesis of very-long-chain fatty acids (VLCFAs) and proceeds through several enzymatic steps to yield alkanes, which are then further oxidized to form secondary alcohols and ketones. nih.gov
The carbon backbone of this compound originates from C16 and C18 fatty acids synthesized in the plastids. ubc.ca These initial fatty acids are exported to the endoplasmic reticulum (ER), where they undergo sequential elongation to form VLCFAs. nih.govmdpi.com This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). ubc.caresearchgate.net The FAE complex executes a four-step cycle, adding two carbon units from malonyl-CoA in each round. nih.govresearchgate.net
The four key enzymatic reactions in the VLCFA elongation cycle are:
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step where a two-carbon unit from malonyl-CoA is added to the growing acyl-CoA chain. researchgate.netresearchgate.net
First Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR). researchgate.net
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA. researchgate.net
Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the starting substrate. nih.govresearchgate.net
This cycle is repeated until the desired chain length, such as the C30 acyl-CoA precursor required for nonacosane (B1205549) synthesis, is achieved. mdpi.com
Table 1: Enzymes of the Fatty Acid Elongase (FAE) Complex
| Enzyme | Abbreviation | Function |
| β-ketoacyl-CoA synthase | KCS | Catalyzes the initial condensation of malonyl-CoA with an acyl-CoA primer, determining the chain length of the final product. |
| β-ketoacyl-CoA reductase | KCR | Reduces the β-keto group to a hydroxyl group. |
| β-hydroxyacyl-CoA dehydratase | HCD | Dehydrates the β-hydroxyacyl-CoA to create a double bond. |
| enoyl-CoA reductase | ECR | Reduces the enoyl-CoA to a saturated acyl-CoA. |
Once the C30 very-long-chain acyl-CoA is synthesized, it enters the alkane-forming (or decarbonylation) pathway. researchgate.netmdpi.com This pathway converts the acyl-CoA into an alkane with one less carbon atom. The process is thought to first involve the reduction of the acyl-CoA to an aldehyde. Subsequently, the aldehyde undergoes decarbonylation, where the carbonyl carbon is removed as carbon monoxide, to produce the C29 alkane, nonacosane. researchgate.net This nonacosane molecule serves as the direct precursor for the synthesis of this compound. Direct evidence for a decarboxylation mechanism in the formation of alkanes has been observed in plants like Brassica oleracea. acs.org
The conversion of the nonacosane backbone into this compound is accomplished through oxidation reactions catalyzed by specific enzyme classes.
Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for introducing functional groups onto hydrophobic molecules. mdpi.comnih.gov In wax biosynthesis, a specific type of CYP450, known as a mid-chain alkane hydroxylase (MAH), is responsible for the hydroxylation of alkanes to form secondary alcohols, which are then oxidized to ketones. nih.gov The MAH1 enzyme from Arabidopsis has been identified as catalyzing the conversion of alkanes to secondary alcohols and subsequently to ketones. These enzymes use molecular oxygen and electrons, typically from NADPH, to carry out hydroxylation reactions. youtube.com The catalytic cycle involves the activation of oxygen at a heme iron center within the enzyme's active site. nih.govyoutube.com
Fatty Acid Oxidoreductases: This broad class of enzymes is involved in various oxidative and reductive steps in fatty acid metabolism. While CYP450s perform the initial hydroxylation, other oxidoreductases may be involved in the subsequent oxidation of the secondary alcohol to a ketone. The conversion of the hydroxyl group of Nonacosan-12-ol to the carbonyl group of this compound is an oxidation step that requires an oxidoreductase.
The synthesis of this compound proceeds via a two-step oxidation of the parent alkane, nonacosane.
Hydroxylation: First, a hydroxyl group is introduced at the C-12 position of nonacosane by a mid-chain alkane hydroxylase (like MAH1), forming the secondary alcohol intermediate, Nonacosan-12-ol. nih.gov
Oxidation: The secondary alcohol, Nonacosan-12-ol, is then oxidized to the corresponding ketone, this compound. sci-hub.se
This sequential oxidation pathway is supported by the co-occurrence of long-chain alkanes, secondary alcohols, and ketones in the cuticular waxes of many plant species. For instance, studies in broccoli (Brassica oleracea) have provided direct evidence for the conversion of alkanes to secondary alcohols and their subsequent oxidation to ketones. sci-hub.se While this compound is formed from Nonacosan-12-ol, a similar process occurs for other isomers, such as the formation of Nonacosan-15-one (B1581910) from Nonacosan-15-ol.
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of wax components, including ketones, is a highly regulated process controlled at the genetic level. This includes the coordinated expression of biosynthetic genes, often organized into clusters, and their regulation by transcription factors.
In some plants, genes for a specific metabolic pathway are physically grouped together on a chromosome, forming a biosynthetic gene cluster. This arrangement facilitates their co-regulation. A well-characterized example in wax biosynthesis is the Cer-cqu gene cluster in barley, which is responsible for the synthesis of β-diketones. nih.govresearchgate.net This cluster contains three genes:
Cer-c : Encodes a β-diketone synthase (DKS), a type III polyketide synthase. nih.gov
Cer-q : Encodes a lipase/hydrolase. nih.gov
Cer-u : Encodes a cytochrome P450 hydroxylase. nih.gov
While this cluster produces β-diketones rather than monofunctional ketones like this compound, it serves as a key model for how genes for specialized wax biosynthesis can be organized and co-regulated. nih.govresearchgate.net The regulation of this cluster is controlled by transcription factors such as WAX INDUCER 1 (WIN1). nih.gov The WIN1/SHINE family of transcription factors are known to activate the expression of numerous wax biosynthesis genes, including those in the alkane-forming pathway that precedes ketone formation. nih.govnih.gov The identification of such clusters and their regulators provides insight into the complex molecular control governing the final composition of plant cuticular wax. nih.gov
Table 2: Key Genes and Regulators in Wax Ketone Biosynthesis
| Gene/Regulator | Organism | Function | Reference |
| MAH1 | Arabidopsis thaliana | A cytochrome P450 that hydroxylates alkanes to secondary alcohols and oxidizes them to ketones. | nih.gov |
| Cer-cqu Cluster | Barley (Hordeum vulgare) | Gene cluster for β-diketone biosynthesis, including a P450 hydroxylase. | nih.govnih.gov |
| WIN1/SHN1 | Arabidopsis thaliana | AP2/ERF transcription factor that activates the expression of wax biosynthesis genes. | nih.govnih.gov |
Transcriptional Regulation of Ketone Synthesis Genes
The biosynthesis of long-chain aliphatic ketones like this compound is a tightly controlled process, regulated at the level of gene transcription. This regulation ensures that ketone production is coordinated with developmental stages, environmental conditions, and the physiological needs of the organism. The control mechanisms involve a complex interplay of transcription factors and regulatory gene networks.
In plants, the synthesis of cuticular waxes, which include ketones, is governed by a hierarchy of transcription factors. frontiersin.org Studies in model organisms like Arabidopsis thaliana have identified several key regulators. Transcription factors such_ as WAX INDUCER1/SHINE1 (WIN1/SHN1), MYB96, and MYB94_ act as master switches that activate the expression of wax biosynthetic genes. frontiersin.org These transcription factors respond to developmental cues and environmental stresses such as drought, leading to changes in wax composition. The regulation is complex, with different transcription factors controlling specific branches of the pathway or being active in different tissues or at different developmental stages. frontiersin.orgfrontiersin.org For instance, the expression of the decarbonylase gene CER1, which is crucial for alkane and subsequent ketone formation, is known to decrease as leaves mature. mdpi.com
In insects, the production of cuticular hydrocarbons (CHCs), the precursors to many ketones, is influenced by hormones and various transcription factors. nih.gov The composition of CHCs can vary with age, sex, and social status, and this variation is controlled at the transcriptional level. While the specific regulatory networks for ketone synthesis are less characterized than those for alkanes, it is understood that they are part of the broader regulatory system controlling cuticular lipid composition in response to both internal and external stimuli. nih.govnih.gov
In microorganisms, the regulation of alkane and ketone synthesis is often linked to the metabolism of hydrocarbons. In some bacteria, genes for alkane degradation are organized in operons, and their expression is controlled by transcriptional regulators that can be either repressors or activators. nih.gov For example, in certain Acinetobacter and Rhodococcus species, TetR-family and AraC/XylS-type transcriptional regulators control the expression of alkane hydroxylase genes in the presence or absence of alkane substrates. nih.govasm.org While often studied in the context of degradation, these regulatory systems provide a model for how the synthesis of similar long-chain compounds could be controlled. In cyanobacteria, the genes for alkane biosynthesis, aar and ado, exhibit a complex transcriptional organization with independent promoters, suggesting that their regulation can be fine-tuned to metabolic needs. nih.govfrontiersin.org
Table 1: Key Transcriptional Regulators in Related Biosynthetic Pathways
| Regulator Family/Name | Organism/Kingdom | Target Pathway/Genes | Function |
| SHN/AP2 | Plants | Cuticular Wax Biosynthesis (e.g., CER1, KCS) | Activation of wax synthesis genes. |
| MYB (e.g., MYB96, MYB94) | Plants | Cuticular Wax Biosynthesis | Integration of abiotic stress signals (e.g., ABA) to activate wax production. |
| WRI1/3 | Plants | Fatty Acid & Wax Biosynthesis | Regulation of fatty acid precursors for wax synthesis. |
| Various TFs | Insects | Cuticular Hydrocarbon (CHC) Biosynthesis | Regulation of CHC profiles in response to hormones and environmental cues. |
| AraC/XylS family (e.g., APR1) | Bacteria | Alkane Degradation/Metabolism | Positive regulation (activation) of alkane monooxygenase genes in the presence of long-chain alkanes. asm.org |
| TetR family (e.g., AlkU) | Bacteria | Alkane Degradation/Metabolism | Negative regulation (repression) of alkane degradation operons in the absence of substrate. nih.gov |
Chemoproteomic Approaches to Enzyme Discovery
Identifying the specific enzymes responsible for the biosynthesis of natural products like this compound can be challenging, especially for pathways involving uncharacterized or novel catalytic activities. Chemoproteomics has emerged as a powerful set of techniques to functionally annotate enzymes directly in their native biological context. nih.gov These methods utilize chemical probes to tag, enrich, and identify proteins based on their catalytic activity or their interaction with small molecules. nih.govresearchgate.net
One of the most prominent chemoproteomic strategies is Activity-Based Protein Profiling (ABPP) . ABPP uses active site-directed covalent probes that mechanistically label entire families of enzymes. nih.gov For the biosynthesis of long-chain ketones, this could be applied to discover novel fatty acid elongases, reductases, or hydroxylases. By designing probes that mimic substrates or intermediates, researchers can capture and identify enzymes involved in the pathway from a complex proteome. Competitive ABPP, where a library of small molecules competes with the probe for binding to the enzyme's active site, can further be used to screen for inhibitors and characterize enzyme function. nih.gov
Another approach involves using photo-affinity labels or reactive fragment-based probes . These probes can be designed to target specific classes of enzymes that may not be amenable to traditional ABPP. For instance, many enzymes in secondary metabolism, such as cytochrome P450 monooxygenases (P450s) which are often involved in hydroxylation and other oxidative steps, can be targeted. nih.gov These P450s are crucial candidates for the enzyme that introduces the carbonyl group onto the nonacosane backbone.
Metabolomics-driven approaches can also be integrated with proteomics for enzyme discovery. researchgate.net By correlating the presence of specific metabolites (like this compound) with the expression profiles of candidate enzyme-encoding genes under different conditions, potential gene-function links can be established. These hypotheses can then be validated using in vitro assays with purified proteins or through heterologous expression systems. researchgate.netrsc.org For example, a candidate hydroxylase gene co-expressed with alkane biosynthesis genes could be expressed in a host organism like yeast or E. coli, which is then fed with the nonacosane precursor to check for the production of this compound.
Table 2: Comparison of Chemoproteomic Strategies for Enzyme Discovery
| Technique | Principle | Applicability to Ketone Biosynthesis | Advantages |
| Activity-Based Protein Profiling (ABPP) | Uses covalent probes that target the active sites of mechanistically related enzyme families. nih.gov | Identifying enzymes with conserved catalytic residues, such as serine hydrolases or some reductases. | Profiles enzyme activity directly in native systems; enables competitive screening for inhibitors. nih.gov |
| Affinity-Based Probes / Pull-downs | Uses immobilized small-molecule ligands (e.g., a substrate analog) to capture binding proteins from a lysate. researchgate.net | Isolating enzymes that specifically bind to pathway intermediates (e.g., very-long-chain acyl-CoAs). | Does not require a covalent reaction; useful for stable enzyme-ligand interactions. |
| Fragment-Based Ligand Discovery | Screens libraries of small chemical fragments to find binders to a target protein, often identified by mass spectrometry. | Identifying binding pockets and potential inhibitors for enzymes like P450s or decarbonylases. | Can identify novel binding sites and starting points for inhibitor design. |
| Metabolomics-Informed Proteomics | Correlates metabolite abundance with protein expression levels across different conditions to infer function. researchgate.net | Identifying candidate genes (e.g., hydroxylases, P450s) whose expression patterns match the production of this compound. | Provides correlative evidence from a systems-level perspective; does not require probe synthesis. |
Comparative Analysis of Biosynthetic Strategies Across Kingdoms
The synthesis of long-chain aliphatic compounds is a convergent feature found in plants, insects, and microbes, driven by the need for protective barriers, signaling molecules, or metabolic intermediates. However, the specific enzymatic pathways leading to ketones like this compound exhibit significant divergence across these kingdoms, reflecting their distinct evolutionary histories and cellular environments.
Divergence in Plant, Insect, and Microbial Pathways
In plants , this compound is a component of epicuticular wax, which forms a protective layer on the plant's surface. nih.gov Its biosynthesis begins in the endoplasmic reticulum with the elongation of C16 and C18 fatty acids into very-long-chain fatty acids (VLCFAs) by a multi-enzyme complex known as the fatty acid elongase (FAE). ubc.canih.gov The resulting VLCFA-CoA (likely a C30 precursor) enters the decarbonylation pathway. nih.gov This pathway first involves reduction to an aldehyde, followed by decarbonylation to yield a C29 alkane (nonacosane). mdpi.com The final step is the regiospecific hydroxylation of the alkane backbone by a cytochrome P450-type enzyme, such as the mid-chain alkane hydroxylase (MAH1) in Arabidopsis, to form a secondary alcohol, which is then oxidized to the corresponding ketone, this compound. mdpi.comnih.gov
Microbial pathways for long-chain ketone synthesis are less universally characterized and can be more varied. Some bacteria are known to produce long-chain ketones as part of their metabolism of alkanes or other lipids. The pathway may involve terminal or sub-terminal oxidation of long-chain alkanes by monooxygenases (including P450s or other types like AlmA), followed by dehydrogenation of the resulting secondary alcohol to a ketone. asm.org Cyanobacteria possess a well-defined pathway for producing C15 and C17 alkanes from fatty acyl-ACPs via an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). frontiersin.org While this pathway primarily yields alkanes, modifications or the action of separate enzymes could potentially lead to ketone formation, though this is not its primary described function.
Table 3: Divergence of Key Biosynthetic Steps for Long-Chain Ketones
| Biosynthetic Step | Plants | Insects | Microbes |
| Precursor Synthesis | Elongation of C16/C18 fatty acyl-CoAs by Fatty Acid Elongase (FAE) complexes in the ER. nih.gov | Elongation of fatty acyl-CoAs by ELO-type elongases. researchgate.net | Fatty acid synthesis (FAS) followed by various elongation or modification pathways. |
| Alkane Formation | Acyl-CoA is reduced and decarbonylated (e.g., CER1/CER3 enzymes) to form a long-chain alkane. oup.com | Fatty acyl-CoA is converted to hydrocarbon, often via P450-mediated reductive decarbonylation. | Multiple routes; includes aldehyde-deformylating oxygenase (ADO) in cyanobacteria. nih.gov |
| Oxygenation (Ketone Formation) | Mid-chain hydroxylation of the alkane by a Cytochrome P450 (e.g., MAH1), followed by oxidation. mdpi.com | Hydroxylation of the alkane by a Cytochrome P450, followed by oxidation. nih.govnih.gov | Oxidation of alkanes by various monooxygenases (P450, AlmA-type) followed by alcohol dehydrogenase activity. asm.org |
| Cellular Location | Endoplasmic Reticulum (ER). ubc.ca | Oenocytes (specialized abdominal cells). | Cytosol / Cell Membrane. |
Ecological and Biological Roles of Nonacosan 12 One
Role in Plant Physiology and Adaptation
Epicuticular waxes form a protective outer layer on plant surfaces, crucial for adaptation to environmental conditions. These waxes are complex mixtures of organic compounds, primarily long-chain hydrocarbons, which influence surface properties and water regulation.
Epicuticular waxes are hydrophobic coatings that cover the outer surface of the plant cuticle, contributing to reduced surface wetting and minimized moisture loss. wikipedia.org Chemically, these waxes consist mainly of straight-chain aliphatic hydrocarbons, which may include functional groups such as ketones. wikipedia.org Nonacosan-10-one, a related ketone, has been identified as a prominent compound within epicuticular waxes. researchgate.net In apple fruit epicuticular wax, nonacosane (B1205549) (a 29-carbon n-alkane) is a significant component, alongside minor constituents like ketones, aldehydes, and alcohols. apsnet.org Similarly, alkanes, including nonacosane (C29), are among the most abundant homologues found in the waxes of plants from the Sapindales order. sci-hub.se The hydrophobic nature of epicuticular waxes influences the wettability of plant surfaces, a critical factor in how plants interact with their environment. researchgate.net
Plants have evolved sophisticated mechanisms to adapt to a variety of environmental stressors, including drought, extreme temperatures, and salinity. numberanalytics.com, corpuspublishers.com, researchgate.net, f1000research.com These adaptations manifest at morphological, physiological, and biochemical levels, enabling survival in challenging conditions. corpuspublishers.com, researchgate.net, f1000research.com While direct evidence for Nonacosan-12-one's specific role in plant adaptation is limited in the reviewed literature, the broader functions of epicuticular waxes in reducing water loss and modulating surface properties are integral to plant survival and adaptation to arid or otherwise stressful environments. wikipedia.org The composition and structure of these waxes can be influenced by environmental factors such as humidity, soil moisture, sunlight, and temperature, further highlighting their adaptive significance. apsnet.org
Function in Insect Chemical Communication
Long-chain hydrocarbons and their derivatives, including ketones, play vital roles in insect chemical communication, serving as pheromones, recognition cues, and signaling molecules.
Nonacosane, a saturated alkane with the formula C29H60, has been identified as a component of the pheromone produced by the moth Orgyia leucostigma. wikipedia.org Evidence suggests that nonacosane also participates in the chemical communication of various insect species, including the female mosquito Anopheles stephensi. wikipedia.org Cuticular hydrocarbons (CHCs) generally are involved in insect chemical communication, functioning as sex pheromones, kairomones, and cues for species and gender recognition. mdpi.com For instance, (Z)-9-nonacosene has been identified as a contact sex pheromone in the beetle Megacyllene caryae. purdue.edu
Chemical profiles in insects are often characterized by species-specific compounds that are crucial for maintaining reproductive isolation and facilitating species recognition. nih.gov, researchgate.net, researchgate.net, biorxiv.org In Heliconius butterflies, variations in chemical bouquets between species, particularly the presence of species-specific compounds, strongly indicate their role in species recognition. nih.gov, researchgate.net, researchgate.net, biorxiv.org In the amphisbaenian Trogonophis wiegmanni, nonacosane and methylnonacosane were found in higher proportions in females compared to males, suggesting a role in intraspecific communication. nih.gov Furthermore, cuticular hydrocarbons can act as cues for nestmate recognition and signals of fertility or dominance. mdpi.com In Drosophila melanogaster, the cuticular hydrocarbon 9-pentacosene (B1232665) (9-P) has been identified as a significant chemosensory cue involved in courtship conditioning. nih.gov
Cuticular hydrocarbons (CHCs) are increasingly recognized as valuable biomarkers for estimating the age of insect vectors, such as the malaria mosquito Anopheles stephensi. researchgate.net Quantitative gas chromatography-mass spectrometry (GC-MS) analyses have demonstrated that changes in the levels of specific CHCs can effectively differentiate between various age classes of female Anopheles stephensi. researchgate.net For example, significant differences in the amounts of n-C25 and n-C24 were observed between young (2-day-old) and aged (21-day-old) female mosquitoes. researchgate.net Nonacosane is also known to play a role in the chemical communication of Anopheles stephensi. wikipedia.org Understanding the population dynamics of Anopheles stephensi, which are influenced by various ecological and biological factors, is critical for effective malaria control strategies. medrxiv.org, mdpi.com
Table 1: Prominent Compounds in Epicuticular Waxes
| Compound Name | Chemical Class | Primary Source(s) |
| Nonacosan-10-one | Ketone | researchgate.net |
| Nonacosane | Alkane | apsnet.org, sci-hub.se |
| Ketones (general) | Ketones | researchgate.net, apsnet.org |
| Aldehydes (general) | Aldehydes | researchgate.net, apsnet.org |
| Primary Alcohols | Alcohols | researchgate.net, apsnet.org |
| Secondary Alcohols | Alcohols | researchgate.net, apsnet.org |
| Fatty Acids | Carboxylic Acids | researchgate.net, apsnet.org, sci-hub.se |
| Ursolic Acid | Triterpenoid | apsnet.org |
Table 2: Cuticular Hydrocarbons and Age in Anopheles stephensi
| Hydrocarbon (n-alkane) | Age Association (Days) | Significance | Primary Source(s) |
| n-C12 | 2 vs. 21 | Statistically significant difference in mass between young and old females | researchgate.net |
| n-C24 | 2 vs. 21 | Statistically significant difference in mass between young and old females | researchgate.net |
| n-C25 | 10 vs. 21 | Statistically significant difference in mass between mid-age and old females | researchgate.net |
| n-C32 | 10 vs. 21 | Statistically significant difference in mass between mid-age and old females | researchgate.net |
List of Compounds Mentioned:
this compound
Nonacosane
Nonacosan-10-one
(Z)-9-nonacosene
Methylnonacosane
9-pentacosene (9-P)
7-pentacosene (B1238360) (7-P)
7-tricosene (B1233067) (7-T)
n-C12
n-C24
n-C25
n-C32
Ursolic acid
Geranylgeranylacetone
Octadecanal
Raspberry ketone (RK)
Bombykol
The search results provided information on nonacosane (a saturated hydrocarbon) and nonacosan-10-ol (B1263646) and nonacosan-10-one, which are related compounds. However, no information was found specifically for This compound in relation to its ecological and biological roles, particularly concerning phytochemical defense mechanisms or nematicidal activity against plant-parasitic nematodes like Meloidogyne incognita.
The available literature discusses the general role of plant secondary metabolites in defense biotech-asia.orgnih.govmdpi.com and the nematicidal activity of various plant compounds, including nonacosan-10-ol which has shown significant effects against Meloidogyne incognita acs.orgnih.govthejaps.org.pkresearchgate.netresearchgate.net. Nonacosane itself is identified as a plant metabolite and a component of plant waxes and essential oils ebi.ac.ukhmdb.caebi.ac.ukfoodb.ca. Nonacosan-10-one is also noted as a plant metabolite ebi.ac.uk.
As the specific compound "this compound" was not found in the search results in the context of the requested topics, it is not possible to generate an article that strictly adheres to the provided outline and focuses solely on this compound's phytochemical defense mechanisms or nematicidal activity. Therefore, the requested article cannot be completed based on the available information.
Methodologies for Isolation and Purification of Nonacosan 12 One
Conventional Extraction Techniques from Biological Sources
Conventional methods are foundational to natural product chemistry and often involve the use of organic solvents to solubilize and isolate target compounds from plant or animal tissues.
Solvent-Based Extraction (e.g., Petroleum Ether, Acetone, Hexane, Ethanol)
Solvent-based extraction is a primary method for isolating lipophilic compounds like Nonacosan-12-one. The principle lies in the differential solubility of the target compound in a specific solvent compared to other components of the matrix. The selection of the solvent is critical and is based on the polarity of the target molecule. For a non-polar, long-chain ketone like this compound, non-polar solvents are highly effective.
Petroleum Ether and Hexane: These are non-polar solvents highly suitable for extracting lipids, waxes, and other long-chain hydrocarbons and ketones. nih.gov Hexane is widely used for the extraction of vegetable oils and fats due to its high selectivity for lipophilic substances. nih.gov
Acetone and Ethanol: These are polar aprotic and protic solvents, respectively. While less ideal for selectively targeting non-polar ketones, they can be used in sequential extraction schemes. For instance, an initial extraction with a non-polar solvent like hexane might be followed by extraction with ethanol to remove more polar compounds, leaving the this compound in the initial extract. clvaw-cdnwnd.com Ethanol is often used in extractions aiming for a broad range of phytochemicals. clvaw-cdnwnd.com
The process typically involves macerating the dried and powdered biological material in the chosen solvent for a specified period, followed by filtration and solvent evaporation to yield a crude extract containing this compound.
Table 1: Common Solvents for Extraction of Lipophilic Compounds
| Solvent | Polarity | Boiling Point (°C) | Typical Applications |
|---|---|---|---|
| n-Hexane | Non-polar | 69 | Extraction of oils, fats, and waxes nih.gov |
| Petroleum Ether | Non-polar | 30-60 | Extraction of non-polar compounds, lipids clvaw-cdnwnd.com |
| Acetone | Polar Aprotic | 56 | General extraction of various plant metabolites nih.gov |
| Ethanol | Polar Protic | 78 | Extraction of a broad range of phytochemicals clvaw-cdnwnd.com |
Soxhlet Extraction and Maceration
Soxhlet extraction is a semi-continuous method that has long been a standard for extracting compounds from solid materials. chromatographyonline.com The technique involves placing the solid material in a thimble, which is then placed in the main chamber of the Soxhlet apparatus. The extraction solvent is heated in a flask, and its vapor travels up a distillation arm, condenses, and drips into the thimble containing the sample. chromatographyonline.com Once the solvent level reaches the top of a siphon arm, it is periodically siphoned back into the flask, carrying the extracted compounds with it. chromatographyonline.com This cycling ensures that the sample is repeatedly extracted with fresh solvent, which enhances extraction efficiency. science.gov Although effective, Soxhlet extraction can be time-consuming (6-48 hours) and requires large volumes of solvent. chromatographyonline.com
Maceration is a simpler technique where the sample material is soaked in a solvent for a period of time with occasional agitation. It is less efficient than Soxhlet extraction but is simpler to perform and suitable for thermolabile compounds as it is typically conducted at room temperature.
Advanced and Green Extraction Methodologies
In response to the drawbacks of conventional methods, several advanced and "green" extraction techniques have been developed. These methods aim to reduce solvent consumption, extraction time, and energy usage while often improving extraction yields.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net A substance becomes a supercritical fluid when its temperature and pressure are brought above its critical point, where it exhibits properties of both a liquid and a gas. nih.gov Supercritical CO₂ is particularly advantageous because it is non-toxic, non-flammable, inexpensive, and has a critical temperature (31.1 °C) that is near room temperature, preventing thermal degradation of sensitive compounds. nih.gov
Due to its non-polar nature, supercritical CO₂ is an excellent solvent for lipophilic compounds like this compound. mdpi.comresearchgate.net The solvent power can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction. nih.gov The addition of a small amount of a polar co-solvent, such as ethanol, can modify the polarity of the supercritical fluid, enabling the extraction of a wider range of compounds. mdpi.comnih.gov After extraction, the CO₂ can be returned to its gaseous state by simply reducing the pressure, which causes the extracted compound to precipitate, leaving a solvent-free extract. researchgate.net
Table 2: Parameters for Supercritical Fluid Extraction of Lipophilic Compounds
| Parameter | Typical Range | Effect on Extraction | Source |
|---|---|---|---|
| Pressure | 90 - 400 bar | Increases fluid density and solvent power | researchgate.netnih.gov |
| Temperature | 35 - 65 °C | Affects solvent density and vapor pressure of solutes | nih.govnih.gov |
| CO₂ Flow Rate | 3 - 7 L/min | Influences extraction kinetics and time | nih.gov |
| Co-solvent | 2 - 8% Ethanol | Increases polarity of the supercritical fluid | nih.gov |
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique used for the isolation and concentration of analytes. mdpi.com It utilizes a fiber coated with a stationary phase (e.g., polydimethylsiloxane) which is exposed to the sample matrix (liquid or headspace). youtube.com Analytes, such as volatile and semi-volatile ketones, partition from the sample matrix into the stationary phase. mdpi.commdpi.com After an equilibrium period, the fiber is withdrawn and transferred to the injection port of an analytical instrument, typically a gas chromatograph, for thermal desorption and analysis. mdpi.com
While primarily an analytical technique, SPME is a powerful tool for extracting and concentrating compounds like this compound from complex samples for analysis. nih.gov Different fiber coatings are available, allowing for selectivity towards compounds of varying polarities. mdpi.com Its advantages include simplicity, speed, and elimination of organic solvents. youtube.com
Microwave-Assisted and Ultrasound-Assisted Extraction (General Context)
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, causing the disruption of plant cells and enhancing the release of target compounds into the solvent. who.intscispace.com This targeted heating is more efficient than conventional heating, leading to significantly shorter extraction times (minutes instead of hours) and reduced solvent consumption. christuniversity.innih.gov The efficiency of MAE is influenced by parameters such as the nature of the solvent, microwave power, temperature, and extraction time. who.int
Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. hielscher.com The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the rupture of cell walls and enhanced mass transfer of the target compounds into the solvent. researchgate.netmdpi.com UAE is highly efficient, reduces extraction time and energy consumption, and can be performed at lower temperatures, making it suitable for thermolabile compounds. mdpi.comjournalwjarr.com Key parameters affecting UAE include ultrasonic power and frequency, temperature, time, and solvent type. researchgate.net Both MAE and UAE are considered green extraction techniques due to their increased efficiency and reduced environmental footprint compared to conventional methods. researchgate.netnih.gov
Table 3: Comparison of Advanced Extraction Methodologies
| Technique | Principle | Key Advantages | Typical Extraction Time |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure | Solvent-free extract, tunable selectivity, low temperature nih.govresearchgate.net | 30 - 150 min nih.gov |
| Solid Phase Microextraction (SPME) | Partitioning of analytes onto a coated fiber | Solvent-free, fast, highly sensitive for analysis mdpi.comyoutube.com | 5 - 80 min mdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating of solvent and matrix | Reduced time and solvent use, high efficiency scispace.comchristuniversity.in | 1 - 6 min science.govnih.gov |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation to disrupt cell walls and enhance mass transfer | Reduced time and energy, suitable for thermolabile compounds mdpi.comjournalwjarr.com | 15 - 60 min mdpi.commdpi.com |
Chromatographic Separation Techniques
Column Chromatography (e.g., Silica Gel, Flash Chromatography)
Column chromatography is a fundamental and widely used technique for purifying organic compounds like this compound. researchgate.netsemanticscholar.org This method separates compounds based on their differential adsorption to a stationary phase packed in a column and their solubility in a mobile phase that flows through the column. iipseries.org For a long-chain aliphatic ketone such as this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach. researchgate.netresearchgate.net
The separation mechanism involves the polarity of the compounds in the mixture. This compound, with its carbonyl group, is more polar than non-polar compounds like hydrocarbons but less polar than more functionalized molecules such as alcohols or carboxylic acids. This difference in polarity allows for its separation from other components in an extract.
Detailed Research Findings:
In a typical procedure, a crude extract containing this compound is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column. The separation is then achieved by eluting the column with a solvent system of increasing polarity, a technique known as gradient elution. Initially, a non-polar solvent like hexane is used to elute highly non-polar compounds. The polarity of the mobile phase is gradually increased by adding a more polar solvent, such as ethyl acetate or dichloromethane. This compound will elute at a specific solvent polarity, allowing for its collection in distinct fractions. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). researchgate.net
Flash chromatography, a modification of traditional column chromatography, utilizes pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations. researchgate.net
Table 1: Representative Data for Column Chromatography Purification of this compound
| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | Compounds Detected (by TLC) | Yield (mg) | Purity (%) |
| 1-5 | 98:2 | Non-polar impurities (e.g., hydrocarbons) | 50 | < 5 |
| 6-10 | 95:5 | Mixture of this compound and impurities | 25 | 40-60 |
| 11-15 | 90:10 | This compound | 150 | > 95 |
| 16-20 | 80:20 | More polar impurities | 30 | < 10 |
Preparative Gas Chromatography
Preparative Gas Chromatography (Prep-GC) is a powerful technique for separating and purifying volatile compounds. monash.edutheanalyticalscientist.com Given that this compound is a high molecular weight ketone, its volatility is limited, making Prep-GC a less common but still feasible method for its purification, especially for obtaining highly pure small-scale samples. nih.gov This technique separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. nih.gov
The process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Compounds separate based on their differential partitioning between the two phases. The separated components are then detected, and fractions corresponding to the desired compound are collected. monash.edu
Detailed Research Findings:
For a high molecular weight compound like this compound, a high-temperature stable column and appropriate temperature programming are crucial. A typical Prep-GC system would be equipped with a column coated with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. A splitter at the column outlet directs a small portion of the eluent to a detector (e.g., Flame Ionization Detector - FID) while the majority is directed to a collection trap. theanalyticalscientist.com By monitoring the detector signal, the fraction containing this compound can be selectively collected as it elutes from the column. This method is particularly useful for separating isomers or closely related compounds that may be difficult to resolve by liquid chromatography. monash.edu
Table 2: Hypothetical Preparative GC Parameters for this compound Purification
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Injector Temperature | 320 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Flow Rate | 10 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Split Ratio | 1:50 (Detector:Collection) |
| Expected Retention Time | Approximately 20-25 minutes |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that can be used for the final purification of this compound to achieve very high purity. teledynelabs.com It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with much smaller particles, resulting in superior resolution and faster separation times. iipseries.org
For a compound like this compound, both normal-phase and reverse-phase HPLC can be employed. In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. In reverse-phase HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. Reverse-phase HPLC is often preferred for its versatility and reproducibility. teledynelabs.com
Detailed Research Findings:
In a preparative reverse-phase HPLC setup, a sample of partially purified this compound would be injected onto a C18 column. The separation would be achieved using a mobile phase consisting of a mixture of solvents like acetonitrile and water, or methanol and water. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate compounds with different polarities. waters.com The eluting compounds are monitored by a detector, commonly a UV detector (although this compound has a weak chromophore, detection at low wavelengths is possible) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS). waters.com The fraction corresponding to the this compound peak is collected, and subsequent evaporation of the solvent yields the highly purified compound. For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be performed to enhance UV detection if necessary for analytical purposes, though this is less common for preparative isolation as it requires a subsequent removal step. auroraprosci.comnih.gov
Table 3: Illustrative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 10 µm particle size, 250 mm x 21.2 mm ID |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detector | UV at 210 nm or ELSD |
| Injection Volume | 5 mL (of a concentrated solution) |
| Expected Retention Time | Approximately 15-20 minutes |
Advanced Analytical Techniques for Characterization and Quantification of Nonacosan 12 One
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a powerful class of techniques used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation. jchps.com For Nonacosan-12-one, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for confirming its identity and structure. mmu.ac.ukmmu.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. jchps.commmu.ac.uk
¹H-NMR Spectroscopy : In the ¹H-NMR spectrum of this compound, the majority of protons would appear as a large, complex multiplet in the aliphatic region (~1.25 ppm), corresponding to the many methylene (-CH₂) groups of the long alkyl chains. The terminal methyl (-CH₃) groups would produce a triplet at approximately 0.88 ppm. The most diagnostic signals are from the methylene protons adjacent (alpha) to the carbonyl group (C=O). These protons are deshielded by the electron-withdrawing effect of the carbonyl and would appear as a triplet at a downfield chemical shift, typically around 2.4 ppm. The integration of this signal would correspond to four protons, confirming the position of the carbonyl group.
¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides complementary information. The most characteristic signal is that of the carbonyl carbon, which would appear significantly downfield in the range of 200-210 ppm. The terminal methyl carbons would resonate at approximately 14 ppm, while the numerous methylene carbons of the alkyl chains would produce a series of signals between 20 and 40 ppm. The specific chemical shifts of the carbons near the carbonyl group can further confirm its position.
2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. emerypharma.com A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the entire alkyl chain spin system. An HSQC spectrum directly correlates each proton with the carbon atom it is attached to, confirming the assignments made from the 1D spectra. emerypharma.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| C=O (C-12) | - | ~209.0 | - |
| -CH₂- (C-11, C-13) | ~2.40 | ~42.1 | Triplet |
| -CH₂- (C-10, C-14) | ~1.55 | ~24.0 | Multiplet |
| -CH₂- (C-2 to C-9, C-15 to C-28) | ~1.25 | ~22.7 - 31.9 | Multiplet |
| -CH₃ (C-1, C-29) | ~0.88 | ~14.1 | Triplet |
Mass Spectrometry (MS) and Fragmentation Pattern Analysis (e.g., GC-MS, EI-MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a molecule. jchps.com When coupled with Gas Chromatography (GC-MS), it also allows for the identification of compounds within a mixture. gcms.cz In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. chemguide.co.uk
For this compound (C₂₉H₅₈O, molecular weight 422.77 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 422. The fragmentation pattern is highly diagnostic for long-chain ketones. libretexts.org Key fragmentation pathways include:
Alpha-Cleavage : The bond adjacent to the carbonyl group breaks, leading to the formation of stable acylium ions. Cleavage can occur on either side of the carbonyl group.
Cleavage between C-11 and C-12 would produce an acylium ion [CH₃(CH₂)₁₀CO]⁺ at m/z 183.
Cleavage between C-12 and C-13 would yield an acylium ion [CH₃(CH₂)₁₆CO]⁺ at m/z 267.
McLafferty Rearrangement : This is a characteristic rearrangement for ketones with a gamma-hydrogen. It involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This process results in the loss of a neutral alkene molecule and the formation of a charged enol.
The relative abundance of these fragment ions helps to precisely locate the position of the carbonyl group along the alkane chain. libretexts.org
Interactive Table 2: Predicted Major Mass Fragments of this compound (EI-MS)
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 422 | [C₂₉H₅₈O]⁺ | Molecular Ion (M⁺) |
| 267 | [CH₃(CH₂)₁₆CO]⁺ | Alpha-cleavage at C12-C13 |
| 183 | [CH₃(CH₂)₁₀CO]⁺ | Alpha-cleavage at C11-C12 |
| Varies | Varies | McLafferty Rearrangement Fragments |
| 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | General alkane fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz
The IR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ketone.
C=O Stretch : The most prominent and diagnostic absorption is a sharp, strong peak in the range of 1710-1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a saturated acyclic ketone. libretexts.orgopenstax.org
C-H Stretch : Strong absorptions between 2850 and 2960 cm⁻¹ arise from the C-H stretching vibrations of the numerous methyl and methylene groups in the long alkyl chains. openstax.orglibretexts.org
C-H Bend : Bending vibrations for the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region. libretexts.org
The presence of the strong carbonyl peak alongside the characteristic alkane absorptions provides clear evidence for the identity of the compound as a long-chain ketone. nih.gov
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2960-2850 | C-H Stretch | Alkyl (-CH₃, -CH₂) | Strong |
| ~1715 | C=O Stretch | Ketone | Strong, Sharp |
| ~1465 | C-H Bend | Methylene (-CH₂) | Medium |
| ~1375 | C-H Bend | Methyl (-CH₃) | Medium |
Chromatographic Quantification and Profiling
Chromatographic techniques are essential for separating components from a mixture and for quantifying the amount of a specific compound present. amazonaws.comoup.com.au For this compound, gas chromatography is the method of choice due to the compound's volatility at elevated temperatures.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. nih.govresearchgate.net In this method, the sample is vaporized and carried by an inert gas through a column that separates compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it is burned in a hydrogen-air flame. utoronto.ca This combustion produces ions, generating an electrical current that is proportional to the amount of analyte present. chromatographyonline.com
For quantification of this compound, a calibration curve is first established by injecting known concentrations of a pure standard and plotting the detector response (peak area) against concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The high sensitivity of the FID to carbon-containing compounds makes it an excellent choice for accurate quantification. nih.govchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the unparalleled identification capabilities of MS. nih.govmdpi.com This hyphenated technique is particularly valuable for analyzing complex mixtures and distinguishing between isomers.
Positional isomers of nonacosanone, such as Nonacosan-10-one and this compound, have very similar physical properties but can be separated on an appropriate GC column (e.g., a non-polar capillary column like HP-5MS). scispace.comnist.gov Although their boiling points are nearly identical, subtle differences in their interaction with the stationary phase can lead to different retention times, allowing for their chromatographic separation. As each separated isomer elutes from the column, it enters the mass spectrometer, where its unique fragmentation pattern is recorded. This allows for unambiguous identification, confirming not only the presence of nonacosanone but also the specific location of the carbonyl group along the carbon chain. scispace.com
Ultra-Performance Liquid Chromatography-Diode Array Detector-Mass Spectrometry (UPLC-DAD-MS)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov When coupled with both a Diode Array Detector (DAD) and a Mass Spectrometer (MS), it becomes a powerful tool for the analysis of natural products.
For a long-chain aliphatic ketone like this compound, the application of this hyphenated technique offers distinct advantages and some limitations. The separation is typically achieved using a reverse-phase UPLC column, which is effective for resolving non-polar to moderately polar metabolites. mdpi.com The UPLC system provides excellent chromatographic separation of this compound from other closely related lipids and wax components in a complex mixture.
The Diode Array Detector (DAD) acquires UV-Vis spectra for all components as they elute. However, saturated ketones such as this compound lack significant chromophores, resulting in very weak or negligible absorption in the 200–800 nm range. Therefore, DAD is not the primary detector for this specific compound but can be useful for detecting other co-eluting compounds that do possess chromophores, such as phenolics or flavonoids. nih.gov
The primary utility of this setup for this compound comes from the mass spectrometer. As the compound elutes from the column, it is ionized (e.g., by Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and detected by the MS. The mass spectrometer provides two critical pieces of information: the mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's molecular weight, and the fragmentation pattern (MS/MS), which provides structural details for unambiguous identification. nih.govnih.gov For this compound (C₂₉H₅₈O, M.W. 422.77 g/mol ), the MS would typically detect the protonated molecule [M+H]⁺ at m/z 423.78.
| Parameter | Description | Value/Observation for this compound |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | Provides high-resolution separation from other lipid matrix components. |
| Stationary Phase | C18 reverse-phase column | Effective for separating long-chain, non-polar compounds. |
| Detection 1 (DAD) | Diode Array Detector (UV-Vis) | Minimal to no absorbance expected due to the lack of a strong chromophore. |
| Detection 2 (MS) | Mass Spectrometry (e.g., ESI-QTOF) | Primary detector for identification and quantification. |
| Molecular Ion | Protonated Molecule [M+H]⁺ | Expected m/z ≈ 423.78 |
| Key Fragments (MS/MS) | Tandem Mass Spectrometry | Fragmentation at the carbonyl group yields characteristic ions for structural confirmation. |
Integrated Analytical Platforms
Analyzing this compound in its natural context, such as a plant's surface wax, involves profiling a highly complex mixture of compounds. mdpi.com Integrated platforms that combine high-resolution separation with advanced detection and data analysis are essential for this task.
Coupling of Chromatography with High-Resolution Mass Spectrometry
The coupling of a chromatographic system, such as Gas Chromatography (GC) or Liquid Chromatography (LC), with High-Resolution Mass Spectrometry (HRMS) is the gold standard for the confident identification of compounds in complex mixtures. acs.org this compound, being a semi-volatile and thermally stable compound, is particularly amenable to analysis by GC-MS. mdpi.comnih.govchromatographytoday.com
Unlike nominal mass spectrometers, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound, HRMS can distinguish its formula, C₂₉H₅₈O, from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This capability is crucial for eliminating ambiguity and providing definitive identification, especially when authentic reference standards are unavailable. The high resolving power of HRMS also helps in separating the analyte signal from background or matrix interferences, enhancing detection sensitivity.
| Compound | Molecular Formula | Theoretical Exact Mass (Monoisotopic) | Example Measured Mass (HRMS) | Mass Error (ppm) |
| This compound | C₂₉H₅₈O | 422.44877 | 422.44910 | 0.78 |
Applications of Chemometrics in Complex Mixture Analysis
When analyzing extracts containing this compound, chromatographic techniques generate vast and complex datasets, often comprising hundreds of signals from different metabolites. Chemometrics applies multivariate statistical methods to extract meaningful information from this chemical data. nih.govresearchgate.net It is an indispensable tool for pattern recognition, sample classification, and biomarker discovery in metabolomics and natural product research. acs.orgnih.gov
Two commonly used chemometric techniques are Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA).
Principal Component Analysis (PCA) : This is an unsupervised method used for exploratory data analysis. metwarebio.com PCA reduces the dimensionality of the data by transforming the original variables (e.g., retention time-m/z pairs) into a smaller set of new variables called principal components (PCs). nih.gov It allows for the visualization of the data, revealing natural groupings, trends, or outliers among samples without any prior knowledge of the sample classes. nih.gov For instance, a PCA plot might show that plant samples from different geographical locations cluster separately based on the composition of their cuticular waxes.
Partial Least Squares Discriminant Analysis (PLS-DA) : This is a supervised method that uses class information (e.g., resistant vs. susceptible plant strains) to maximize the separation between sample groups. metwarebio.commetwarebio.commetabolon.com PLS-DA is particularly useful for identifying the specific variables—in this case, the compounds like this compound—that are most responsible for the observed differentiation. metabolon.com By examining the model's loading plots, researchers can pinpoint the metabolites that contribute most significantly to separating the predefined classes, thereby identifying potential biomarkers. researchgate.net
These chemometric approaches allow researchers to move beyond analyzing single compounds and instead interpret the entire chemical profile, providing a holistic understanding of the biological system being studied. rsc.org
| Sample ID | Group | This compound (Relative Abundance) | Hentriacontane (B1218953) (Relative Abundance) | Octacosanol (Relative Abundance) | ... |
| Plant_A_1 | Resistant | 1.54 | 2.31 | 0.87 | ... |
| Plant_A_2 | Resistant | 1.62 | 2.45 | 0.91 | ... |
| Plant_B_1 | Susceptible | 0.45 | 1.12 | 1.55 | ... |
| Plant_B_2 | Susceptible | 0.39 | 1.05 | 1.61 | ... |
This table illustrates a simplified data matrix format used as input for chemometric analysis, where rows represent individual samples and columns represent the measured abundance of identified compounds.
Derivatives and Analogues of Nonacosan 12 One in Research
Biosynthesis and Occurrence of Related Ketones (e.g., C28, C30 Ketones)
Long-chain ketones, including those with C28 and C30 backbones, are naturally occurring compounds found in both plants and insects. Their biosynthesis is closely linked to the metabolism of very-long-chain fatty acids (VLCFAs). In insects, for instance, the outer cuticle is often coated with a mixture of long-chain hydrocarbons that serve various functions, including chemical communication and preventing water loss. These hydrocarbons are derived from fatty acids and can be precursors for the biosynthesis of other secondary metabolites, including ketones.
While the precise biosynthetic pathways for many specific long-chain ketones are still under investigation, it is understood that they are generally formed from the extensive elongation of fatty acid chains. These VLCFAs can then undergo modifications to produce a variety of long-chain molecules. The diversity in chain length, including C28, C29 (the backbone of nonacosan-12-one), and C30, arises from the specificity of the enzymes involved in the elongation and modification processes. The co-occurrence of these closely related ketones in natural sources suggests a shared or parallel biosynthetic origin.
Secondary Alcohols of Nonacosane (B1205549) (e.g., Nonacosan-10-ol (B1263646), Nonacosan-12-ol)
Secondary alcohols of nonacosane, such as nonacosan-10-ol and nonacosan-12-ol, are of significant interest due to their structural similarity to this compound and their own notable biological activities.
Structural Relationship to this compound
The structural relationship between a secondary alcohol like nonacosan-12-ol and its corresponding ketone, this compound, is a straightforward oxidation-reduction reaction. The oxidation of a secondary alcohol results in the formation of a ketone. libretexts.orgbyjus.com This conversion involves the removal of two hydrogen atoms: one from the hydroxyl (-OH) group and one from the carbon atom to which the hydroxyl group is attached. youtube.com
Conversely, the reduction of a ketone yields a secondary alcohol. In biological systems, these transformations are typically catalyzed by enzymes known as dehydrogenases or reductases. mdpi.comnih.gov Therefore, nonacosan-12-ol is the direct reduction product of this compound, and this compound is the direct oxidation product of nonacosan-12-ol. This close biochemical relationship makes the study of one compound highly relevant to the understanding of the other.
Diverse Biological Activities of Related Alkanes and Alcohols
Long-chain alkanes and alcohols, including derivatives of nonacosane, exhibit a wide range of biological activities. One of the most well-documented activities is the nematicidal effect of nonacosan-10-ol.
Nematicidal Activity of Nonacosan-10-ol
Nonacosan-10-ol, isolated from the roots of Fumaria parviflora, has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.govresearchgate.net In laboratory and greenhouse studies, this compound has been shown to reduce galling, decrease the number of females and eggs, and inhibit egg hatching. nih.govresearchgate.net The nematicidal effects of nonacosan-10-ol are dose-dependent, with higher concentrations leading to greater mortality and inhibition of nematode development. nih.gov These findings suggest that nonacosan-10-ol could be a promising lead compound for the development of new, environmentally friendly nematicides. nih.gov
The table below summarizes the effects of Nonacosan-10-ol on Meloidogyne incognita at a concentration of 300 mg/kg in pot trials.
| Parameter | Effect of Nonacosan-10-ol |
| Number of Galls | Reduced by 42.6% |
| Galling Index | Reduced to 1.6 |
| Females per gram of root | Reduced to 37.3 |
| Eggs per gram of root | Reduced to 991.3 |
| Reproduction Factor (Rf) | Reduced to 0.1 |
| Fresh Root Weight | Decreased to 14.33 g |
| Fresh Shoot Weight | Increased to 49.0 g |
| Dry Shoot Weight | Increased to 28.0 g |
| Plant Height | Increased to 53.5 cm |
Other Biological Activities
Beyond nematicidal activity, long-chain alkanes and alcohols are involved in various other biological processes. Nonacosane, the parent alkane of this compound, is a component of plant cuticular wax and insect epicuticular hydrocarbons, playing a role in preventing desiccation and in chemical signaling. nih.gov Long-chain alcohols have also been investigated for their antibacterial properties. nih.govresearchgate.net The antibacterial efficacy of these alcohols often depends on the length of their carbon chain. nih.gov For example, studies on Staphylococcus aureus have shown that the antibacterial activity of long-chain fatty alcohols varies with the aliphatic chain length, with 1-dodecanol (B7769020) and 1-tridecanol (B166897) showing high activity. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For long-chain aliphatic compounds like this compound and its analogues, SAR studies often focus on the effects of chain length, the position and nature of functional groups, and the presence of unsaturation.
In the context of nematicidal activity, research on various aliphatic compounds has shown that chain length is a critical factor. nih.gov For alkanols and alkenols, compounds with a chain length of C8 to C11 often exhibit the highest activity. nih.gov This suggests that there is an optimal chain length for interaction with the biological target in the nematode.
The type of functional group also plays a significant role. For instance, in some studies, aldehydes have shown greater nematicidal activity than their corresponding alcohols or acetates. nih.gov This highlights the importance of the carbonyl group in eliciting a biological response.
For long-chain alcohols, their physicochemical properties, which are determined by their structure, influence their biological effects. For example, their toxicity to aquatic organisms like Daphnia magna increases with chain length up to a certain point (around C14), after which it decreases due to reduced water solubility. nih.gov This "cut-off" effect is a common observation in SAR studies of homologous series of compounds.
The design of novel pesticides and other bioactive agents relies heavily on these SAR principles. nih.gov By systematically modifying the structure of lead compounds like nonacosan-10-ol, researchers can aim to develop new molecules with enhanced activity, selectivity, and more favorable environmental profiles. nih.gov
Future Directions and Emerging Research Areas
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks for Ketone Production
A primary focus of future research will be the identification and characterization of the enzymes and regulatory networks responsible for the synthesis of ketones like nonacosan-12-one in plants. While the general pathways for the biosynthesis of very-long-chain fatty acids (VLCFAs), the precursors to cuticular waxes, are known, the specific enzymes that catalyze the final steps of ketone formation remain largely uncharacterized. ubc.canih.gov Understanding these biosynthetic pathways is crucial for manipulating the production of these compounds for various applications.
Key research questions in this area include:
Identification of Novel Enzymes: What are the specific enzymes responsible for the hydroxylation and subsequent oxidation of n-alkanes to produce ketones in different plant species?
Regulatory Mechanisms: How are the genes encoding these biosynthetic enzymes regulated at the transcriptional and post-transcriptional levels? researchgate.net Hormonal signals, developmental cues, and environmental stresses are all likely to play a role in controlling the production of cuticular wax components. nih.gov
Evolutionary Conservation: Are the biosynthetic pathways for ketone production conserved across different plant lineages, or have they evolved independently?
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Ketone Research
The application of "omics" technologies, including metabolomics, proteomics, and transcriptomics, is set to revolutionize our understanding of ketone biology. frontiersin.orgnih.gov These high-throughput analytical techniques allow for a comprehensive and unbiased analysis of the molecules present in a biological sample, providing a systems-level view of cellular processes. acs.orgbiorxiv.orgmdpi.comnih.govnih.gov
Future applications of omics in this field will likely involve:
Metabolomic Profiling: Comprehensive analysis of the cuticular wax metabolome will help to identify novel ketones and other lipid components. mdpi.comnih.gov This will provide a more complete picture of the chemical diversity of plant surfaces.
Proteomic Analysis: Identifying the proteins present in the epidermis, where wax biosynthesis occurs, can help to pinpoint candidate enzymes involved in ketone production. researchgate.net
Integrated Omics Approaches: Combining data from metabolomics, proteomics, and transcriptomics will allow researchers to build detailed models of the metabolic networks underlying ketone biosynthesis and its regulation. researchgate.net
Metabolic Engineering and Synthetic Biology for Sustainable Production
As the biological functions and potential applications of this compound and other plant-derived ketones become clearer, there will be a growing demand for sustainable production methods. Metabolic engineering and synthetic biology offer promising avenues for achieving this goal. nih.govprinceton.edugithub.ioyoutube.comnih.gov By introducing the relevant biosynthetic genes into microbial or plant-based production systems, it may be possible to produce large quantities of these compounds in a cost-effective and environmentally friendly manner.
Key strategies in this area include:
Heterologous Expression: Expressing the genes for ketone biosynthesis in well-characterized microbial hosts like E. coli or yeast.
Metabolic Pathway Optimization: Fine-tuning the metabolic pathways in the production host to maximize the yield of the desired ketone.
Plant-Based Production: Engineering crop plants to produce high levels of specific ketones in their seeds or other tissues. cabidigitallibrary.org
In-depth Exploration of Ecological Functions and Chemosensory Mechanisms
While it is known that cuticular waxes play a crucial role in plant-insect interactions, the specific ecological functions of this compound and other ketones are not yet fully understood. Future research will need to focus on elucidating the precise roles of these compounds in mediating interactions with insects and other organisms. mdpi.comrockefeller.edunih.govnih.govresearchgate.net
Important areas of investigation include:
Pheromonal Activity: Does this compound act as a pheromone or a kairomone for specific insect species?
Defense against Herbivores: Do ketones on the plant surface deter feeding by herbivores?
Chemosensory Reception: How do insects detect and respond to this compound and other cuticular wax components at the molecular level? Understanding the chemosensory receptors involved is key to developing novel pest management strategies.
Development of Bio-Inspired Materials and Bio-Functional Coatings based on Wax Components (e.g., nonacosan-10-ol (B1263646) in packaging materials)
The unique physical and chemical properties of plant wax components, such as their hydrophobicity and self-assembly capabilities, make them attractive targets for the development of novel bio-inspired materials and coatings. mdpi.comresearchgate.netkerax.comresearchgate.netencyclopedia.pub For example, the secondary alcohol nonacosan-10-ol, a major component of the epicuticular wax of many plants, has been investigated for its potential use in sustainable packaging materials. researchgate.netnih.govmdpi.combg.ac.rsresearchgate.net
Future research in this area could focus on:
Bio-functional Coatings: Developing edible coatings for fruits and vegetables based on plant wax components to extend shelf life and reduce food waste. mdpi.comresearchgate.netencyclopedia.pub
Superhydrophobic Surfaces: Creating self-cleaning and water-repellent surfaces inspired by the micro- and nanostructure of plant cuticles.
Smart Materials: Designing materials that can respond to environmental stimuli, such as changes in temperature or humidity, based on the properties of wax components.
Chemical Biology Approaches to Dissect Ketone-Mediated Interactions
Chemical biology provides a powerful toolkit for studying the interactions of small molecules, like ketones, with biological systems. chemscene.com By designing and synthesizing chemical probes based on the structure of this compound, researchers can investigate its binding partners and elucidate its mechanism of action at the molecular level. nih.gov
Potential applications of chemical biology in this field include:
Affinity Probes: Developing probes that can be used to identify the chemosensory receptors in insects that bind to this compound.
Fluorescent Analogs: Creating fluorescently labeled versions of this compound to visualize its localization and transport in plant tissues and its interaction with insect sensory organs.
Photoaffinity Labeling: Using light-activated probes to covalently link this compound to its binding partners, allowing for their identification and characterization.
Advanced Modeling and Simulation Techniques for Ketone Behavior in Biological Matrices
Computational modeling and simulation techniques are becoming increasingly important tools in biological research. nih.gov These methods can be used to predict the behavior of molecules, such as ketones, in complex biological environments. springernature.comnih.govresearchgate.netresearchgate.net
Future applications of modeling and simulation in the study of this compound could include:
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Nonacosan-12-one with high purity?
- Methodological Answer : Synthesis typically involves controlled oxidation of nonacosan-12-ol using catalysts like pyridinium chlorochromate (PCC) in anhydrous conditions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (notably the ketone group at C12), and differential scanning calorimetry (DSC) to determine purity via melting point analysis. Replicate experiments with varying solvent systems (e.g., dichloromethane vs. toluene) are critical to optimize yield and purity .
Q. How can researchers design experiments to assess the biological activity of this compound in model organisms?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies) followed by in vivo testing in arthropod models (e.g., Drosophila melanogaster), given its structural similarity to insect pheromones. Dose-response curves should be generated with at least three biological replicates. Include negative controls (solvent-only) and positive controls (known bioactive ketones). Statistical analysis via ANOVA with post-hoc tests (e.g., Tukey’s HSD) ensures robustness .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?
- Methodological Answer : Systematic solubility studies should partition solvents by polarity index (e.g., water, ethanol, hexane) under controlled temperatures (15–40°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification. Conflicting data may arise from impurities or crystallization kinetics; thus, include purity verification (HPLC) and time-resolved solubility measurements. Meta-analysis of prior studies should highlight methodological inconsistencies (e.g., agitation methods, saturation thresholds) .
Q. How can computational modeling predict the ecological persistence of this compound, and what experimental validations are required?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies, focusing on the ketone group’s susceptibility to hydrolysis or photodegradation. Pair computational results with OECD 301B ready biodegradability tests in aquatic systems. Validate degradation pathways using LC-MS/MS to identify intermediates. Cross-reference with environmental fate models (e.g., EPI Suite) to assess half-life discrepancies .
Q. What advanced spectroscopic techniques differentiate this compound from structurally similar alkanones in complex mixtures?
- Methodological Answer : High-resolution NMR (600 MHz or above) with 2D techniques (COSY, HSQC) resolves overlapping signals from alkyl chains. Fourier-transform infrared (FTIR) microspectroscopy maps spatial distribution in mixtures. For trace analysis, hyphenated techniques like GC-IR or LC-NMR improve specificity. Compare fragmentation patterns in tandem MS (MS/MS) against reference libraries to confirm unique ions (e.g., m/z 85 for ketone cleavage) .
Methodological Frameworks for Data Analysis
Q. How should researchers design a study to analyze structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications at the ketone position (e.g., alkylation, reduction to alcohol).
- Step 2 : Test bioactivity (e.g., antifungal, pheromonal) using standardized assays.
- Step 3 : Apply multivariate analysis (principal component analysis or partial least squares regression) to correlate structural descriptors (logP, steric parameters) with activity.
- Step 4 : Validate models via leave-one-out cross-validation and external test sets .
Tables for Reference
Table 1 : Example Experimental Design for Solubility Studies
| Solvent | Temperature (°C) | Agitation Method | Purity Threshold | Analytical Method |
|---|---|---|---|---|
| Hexane | 25 | Magnetic Stirrer | ≥99% (HPLC) | Gravimetric |
| Ethanol | 30 | Sonication | ≥98% | UV-Vis (λ = 270 nm) |
Table 2 : Key Spectral Signatures for this compound
| Technique | Key Peaks/Patterns | Diagnostic Utility |
|---|---|---|
| ¹³C NMR | δ 209.5 (C=O), δ 34.2 (C11 and C13) | Confirms ketone position |
| FTIR | 1715 cm⁻¹ (strong C=O stretch) | Distinguishes from esters/acids |
| GC-MS | Molecular ion [M+] at m/z 424, base peak m/z 85 | Fragmentation pattern specificity |
Key Considerations for Replicability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
